N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine
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Overview
Description
(Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated phenyl ring, a cyclohexyl group, and an allyl amine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Chlorinated Phenyl Intermediate:
Allylation: The chlorinated phenyl intermediate is then subjected to allylation to introduce the allyl group.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structural features make it a candidate for drug development. Researchers investigate its potential therapeutic effects and pharmacokinetic properties.
Industry
In the industrial sector, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine is used in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-cyclohexylphenyl)(hydroxy)acetic acid
- (3-Chloro-4-cyclohexylphenyl)methanol
- 3-Chloro-4-cyclohexylbenzaldehyde
Uniqueness
Compared to these similar compounds, (Z)-N-(3-(3-Chloro-4-cyclohexylphenyl)allyl)-N-ethylcyclohexanamine stands out due to its allyl amine moiety, which imparts unique chemical reactivity and potential biological activity. This structural feature differentiates it from other chlorinated phenyl derivatives and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJVLTXPNIGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869811 |
Source
|
Record name | N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190841-74-8 |
Source
|
Record name | N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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